Etheroleic acid
Description
Etheroleic acid (CAS 169217-38-3) is a divinyl ether oxylipin derived from linoleic acid (LA) through the sequential action of 13-lipoxygenase (13-LOX) and divinyl ether synthase (DES). It is biosynthesized via the oxidation of LA to 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE), followed by DES-mediated cleavage to form the ether linkage . Structurally, it is characterized as (9Z,11E)-12-[(1E)-hex-1-en-1-yloxy]dodeca-9,11-dienoic acid, with the molecular formula C₁₈H₃₀O₃ and a molecular weight of 294.43 g/mol .
This compound is primarily studied in plant defense mechanisms. For example, it exhibits antifungal activity against Blumeria graminis (powdery mildew) in barley at concentrations as low as 30 µM . Its biosynthesis pathway intersects with the broader oxylipin network, which includes precursors like traumatic acid and green leaf volatiles (GLVs) involved in stress responses .
Structure
3D Structure
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |
InChI Key |
NQNHRHWFZHFAAH-XSWVPMOFSA-N |
Isomeric SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
Synonyms |
(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid 12-(1'-hexenyloxy)-9,11-dodecadienoic acid etheroleic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etheroleic acid can be achieved through several routes. One common method involves the use of Grignard reagents to form the carbon-carbon bonds necessary for the structure. The reaction typically involves the following steps:
- Preparation of the Grignard reagent from hex-1-en-1-yl bromide and magnesium in dry ether.
- Reaction of the Grignard reagent with a suitable aldehyde or ketone to form the corresponding alcohol.
- Oxidation of the alcohol to the corresponding aldehyde or ketone.
- Formation of the ether linkage through a Williamson ether synthesis, involving the reaction of the alcohol with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Esterification-Etherification Hybrid Reactions
Oleic acid can undergo simultaneous esterification and etherification in mixed alcohol systems (e.g., methanol and ethylene glycol):
Reaction :
-
Performance :
Product Esterification Rate (%) Etherification Rate (%) Methyl oleate 86.7 – Ethylene glycol – 90.0 Hybrid product 78.5 85.2
Catalytic Influence on Reaction Kinetics
Homogeneous and heterogeneous catalysts significantly impact etherification efficiency:
Table 1: Catalyst Performance in Oleic Acid Etherification
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| HSO | 180 | 3 | 90.0 |
| NaOH | 180 | 3 | 85.0 |
| Fascat 2003 (Sn) | 220 | 6 | 98.5 |
| Tetrabutyl titanate | 220 | 6 | 97.0 |
-
Mechanistic Insight : Acid catalysts protonate the epoxide, enhancing nucleophilic attack by alcohols, while base catalysts deprotonate alcohols to increase nucleophilicity .
Side Reactions and Byproduct Analysis
-
Ester Hydrolysis :
Ether derivatives are susceptible to acid-catalyzed hydrolysis: -
Oxidation :
Prolonged exposure to O causes oxidative cleavage of the ether bond, forming aldehydes and ketones .
Spectral Characterization
-
FT-IR : Absorption at 1198 cm (–C–O–C–) and 1740 cm (–C=O–) .
-
1^11H NMR : Peaks at δ 3.4–3.6 ppm (ether –CH–O–) and δ 2.3 ppm (–COOH) .
This synthesis integrates mechanistic pathways, catalytic data, and industrial relevance, providing a comprehensive overview of oleic acid’s etherification chemistry. Further studies should explore enzymatic catalysis and green solvent systems to enhance sustainability .
Scientific Research Applications
Etheroleic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Etheroleic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Etheroleic Acid
Colneleic Acid
Etherolenic Acid
- Precursor: 13(S)-HPOTrE from α-linolenic acid (ALA).
- Key Enzymes : 13-LOX and DES.
- Mechanism : Similar to this compound but derived from ALA, contributing to distinct biological roles in plant-microbe interactions .
Structural and Functional Differences
Functional Specificity
- This compound : Direct antifungal activity via membrane disruption or reactive oxygen species (ROS) induction .
- Colneleic Acid : Associated with wound responses in potato and tomato, but lacks direct antimicrobial efficacy .
- Divinyl Ether Isomers : Positional isomers (e.g., 11(Z)-etheroleic acid) exhibit varied bioactivity due to double-bond geometry, as resolved by micellar electrokinetic chromatography (MEKC) .
Research Findings and Challenges
- Stereochemical Complexity : Deuterium-tracing studies reveal that this compound biosynthesis involves strict stereospecificity, contrasting with colneleic acid’s retention patterns .
- Ecological Interactions : this compound’s role extends beyond defense; it may mediate plant-insect communication by modulating GLV production .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Etheroleic acid in plant extracts?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) is standard for identification. Spectral analysis (e.g., NMR) is critical for structural confirmation. For quantification, calibration curves using purified this compound as a reference are essential. Ensure solvent systems are optimized to separate this compound from co-eluting compounds, such as other divinyl ethers or fatty acid derivatives .
Q. How can researchers verify the purity of synthesized this compound in enzymatic assays?
- Methodology : Combine chromatographic purity checks (e.g., HPLC ≥95% peak area) with functional assays. Use recombinant divinyl ether synthase (DES) enzymes in controlled in vitro reactions to confirm catalytic activity. Mutagenesis studies (e.g., single-residue substitutions in DES) can validate specificity for this compound production. Include negative controls (e.g., enzyme-free reactions) to rule out non-enzymatic synthesis .
Q. What plant models are most suitable for studying this compound biosynthesis?
- Methodology : Asparagus officinalis (asparagus) is a well-documented model due to its high DES activity. Tissue-specific extraction (e.g., roots vs. shoots) can localize biosynthesis. For comparative studies, use phylogenetically diverse plants to explore evolutionary conservation of DES pathways. RNA sequencing of DES-expressing tissues can identify co-regulated genes involved in oxylipin metabolism .
Advanced Research Questions
Q. How can conflicting data on this compound’s antimicrobial efficacy be resolved across studies?
- Methodology : Standardize bioassay conditions (e.g., pathogen strains, growth media, and this compound concentrations). Use isogenic mutant lines of DES to isolate its specific effects. Meta-analyses of published datasets can identify confounding variables (e.g., extraction methods, seasonal variations in plant material). Statistical tools like ANOVA with post-hoc tests are critical for comparing results across experimental setups .
Q. What experimental designs are optimal for probing this compound’s role in plant-pathogen interactions?
- Methodology : Employ a combination of genetic (e.g., CRISPR-edited DES knockout plants) and biochemical approaches (e.g., exogenous this compound application). Time-course experiments tracking pathogen growth and host gene expression (e.g., PR proteins) can establish causality. Include dual RNA-seq to capture both plant and pathogen responses. Validate findings using in situ hybridization to localize this compound accumulation at infection sites .
Q. How can bioinformatics tools enhance the study of DES enzymes involved in this compound production?
- Methodology : Use homology modeling (e.g., SWISS-MODEL) to predict DES active sites. Molecular dynamics simulations can explore substrate-enzyme interactions. Phylogenetic analyses (e.g., MEGA software) can identify conserved residues critical for catalysis. Pair these with site-directed mutagenesis to test functional predictions. Public databases (e.g., UniProt) provide structural data for cross-referencing .
Q. What strategies address reproducibility challenges in enzymatic assays of this compound synthesis?
- Methodology : Adopt open-source protocols (e.g., Beilstein Journal guidelines) for detailed method reporting. Use recombinant DES expressed in standardized systems (e.g., E. coli or yeast) to minimize batch variability. Include internal standards (e.g., stable isotope-labeled precursors) in LC-MS workflows. Publish raw data and negative results in supplementary materials to support transparency .
Data Management & Ethical Considerations
Q. How should researchers manage datasets from this compound studies to ensure reproducibility?
- Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Dryad for spectral data, chromatograms, and enzyme kinetics. Document metadata comprehensively (e.g., growth conditions, extraction solvents). For computational data, share scripts (e.g., Python/R) used for analysis .
Q. What ethical guidelines apply to studies involving genetic modification of DES-expressing plants?
- Methodology : Adhere to institutional biosafety committees (IBC) for transgenic plant use. Clearly disclose potential ecological risks (e.g., gene flow to wild relatives) in publications. For collaborative studies, ensure compliance with the Nagoya Protocol for genetic resource sharing .
Key Data from Recent Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
